5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chemical compound with the molecular formula C5H7O4N1 . It is a type of oxazolidine, a class of organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of this compound has been investigated in several studies. One method involves the cyclization of N-benzyloxycarbonyl-L-threonine under alkaline conditions . This process was found to be efficient and racemization-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7NO4/c1-2-3 (4 (7)8)6-5 (9)10-2/h2-3H,1H3, (H,6,9) (H,7,8) . This indicates that the compound has a chiral center, which can lead to different stereoisomers .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 145.11 . The compound is stable under normal conditions .Scientific Research Applications
Pseudopeptide Foldamers
5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is used in the construction of pseudopeptide foldamers. These foldamers, studied using IR, 1H NMR, CD techniques, and DFT modeling, adopt a poly(L-Pro)n II-like helical conformation stabilized by intramolecular α-C−H···O=C hydrogen bonds. This acylurethane-based structure shows potential as a template for various applications, including pharmaceutical and materials science due to its robustness and functional adaptability (Tomasini et al., 2003).
Chiral Reagent for Separation
This compound has been utilized in the development of chiral five-membered heterocycles for analytical separation and optical resolution of racemic carboxylic acids and amino acids. This demonstrates its utility in stereochemistry and enantiomeric purity studies, essential in pharmaceutical research (Nagao et al., 1985).
Crystal Structure Analysis
Studies involving crystal structures of differently substituted oxazolidinecarbohydrazides have shown the compound's relevance in understanding weak interactions like C-H···O, C-H···π, and π-π stacking interactions. Such studies are crucial in the field of crystallography and molecular design (Nogueira et al., 2015).
Stereoselective Hydroformylation
The compound has been involved in stereoselective hydroformylation studies, producing intermediates vital for the synthesis of homochiral amino acid derivatives. This is significant in organic synthesis and drug development (Kollár & Sándor, 1993).
Synthesis of D-ribo-phytosphingosine
It has been used in the high-yield synthesis of D-ribo-phytosphingosine, employing a microwave-enhanced cross metathesis step. This application is significant in the field of bioorganic chemistry and pharmaceuticals (Lombardo et al., 2006).
Mannich Reactions
3-Methyl-1,3-oxazolidine, a related compound, reacts under acidic conditions in aprotic environments to produce Mannich bases, highlighting its role in organic chemistry for the creation of important intermediates (Fairhurst et al., 1989).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNKAUUXUQOZSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301399 |
Source
|
Record name | 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-19-3 |
Source
|
Record name | NSC143122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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